molecular formula C10H10BrClO2 B12513669 Ethyl 3-bromo-4-chloro-2-methylbenzoate CAS No. 157652-33-0

Ethyl 3-bromo-4-chloro-2-methylbenzoate

Cat. No.: B12513669
CAS No.: 157652-33-0
M. Wt: 277.54 g/mol
InChI Key: WKOFEYJLYIZHEI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in scientific research.

Properties

CAS No.

157652-33-0

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

ethyl 3-bromo-4-chloro-2-methylbenzoate

InChI

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3H2,1-2H3

InChI Key

WKOFEYJLYIZHEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-4-chloro-2-methylbenzoate can be synthesized through a multi-step process involving the bromination and chlorination of methylbenzoate derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chloro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

Scientific Research Applications

Ethyl 3-bromo-4-chloro-2-methylbenzoate is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-chloro-2-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-chloro-2-methylbenzoate is unique due to the specific positions of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement affects its chemical reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Biological Activity

Ethyl 3-bromo-4-chloro-2-methylbenzoate is an organic compound characterized by its unique halogenated structure, which contributes to its biological activity. This article delves into the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrClO2
  • Molecular Weight : Approximately 277.54 g/mol
  • Structure : The compound features a benzoate ester with bromine and chlorine substituents on the aromatic ring, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, suggesting that this compound may exhibit similar properties.

Antimicrobial Properties

Research has indicated that compounds with halogenated structures often possess significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens:

  • Bacterial Strains : Studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : The compound has shown potential antifungal properties in preliminary assays.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Tested : Various cancer cell lines, including breast and colon cancer cells, have been used to assess the compound's effectiveness.
  • Results : Significant reductions in cell viability were observed, suggesting potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This study highlighted the compound's potential as a novel antimicrobial agent.

Study 2: Anticancer Activity

In another investigation published in Cancer Research, the cytotoxic effects of this compound were assessed on human breast cancer cells (MCF-7). The findings indicated:

Concentration (µM)Cell Viability (%)
1085
2560
5030

These results suggest a dose-dependent cytotoxic effect, warranting further investigation into its mechanism of action.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity.

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